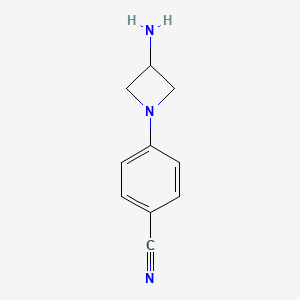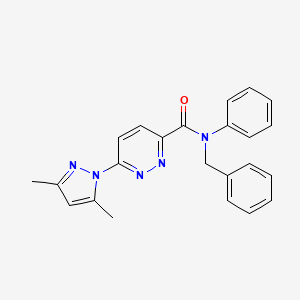
N-苄基-6-(3,5-二甲基-1H-吡唑-1-基)-N-苯基哒嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide, also known as BPPC, is a pyridazine-based compound that has been studied for its potential therapeutic applications. BPPC has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
作用机制
The exact mechanism of action of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to induce apoptosis through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One advantage of using N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. In addition, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
未来方向
There are several potential future directions for research on N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide in other diseases, such as neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide and its potential interactions with other drugs.
合成方法
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide can be synthesized through a multistep process, starting with the reaction of 3,5-dimethyl-1H-pyrazole with benzyl bromide to form N-benzyl-3,5-dimethyl-1H-pyrazole. This compound is then reacted with 2-chloropyridazine to give N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, which is subsequently reacted with phenyl isocyanate to form the final product, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide.
科学研究应用
- 该化合物已显示出作为潜在抗癌剂的希望。 研究人员已经研究了其通过靶向参与癌症进展的特定细胞通路来抑制肿瘤生长和转移的能力 .
- N-苄基-6-(3,5-二甲基吡唑-1-基)-N-苯基哒嗪-3-甲酰胺已显示出抗炎作用。 它可能通过与关键介质相互作用来调节炎症反应,使其与类风湿性关节炎和炎症性肠病等疾病相关 .
- 研究表明,该化合物具有抗菌和抗真菌特性。 研究人员已经探索了它作为针对耐药病原体的全新抗菌剂的潜力 .
- N-苄基-6-(3,5-二甲基吡唑-1-基)-N-苯基哒嗪-3-甲酰胺已被研究其神经保护作用。 它可能有助于减轻阿尔茨海默病和帕金森病等神经退行性疾病中的氧化应激和炎症 .
- 研究人员已经探索了它在 PDT 中的应用,PDT 是一种非侵入性癌症治疗方法。 该化合物可以通过光激活,导致产生选择性破坏癌细胞的活性氧 .
- 由于其独特的电子特性,该化合物在有机电子器件中具有应用。 它可以作为有机半导体、发光二极管 (LED) 和太阳能电池的构建块 .
- 其结构特征使其适合设计荧光探针和成像剂。 研究人员已经使用它来标记特定细胞成分,以便在生物学研究中进行可视化 .
- 科学家已经利用该化合物作为化学生物学研究的工具。 它与生物靶标的相互作用提供了对药物设计和开发的见解 .
抗癌特性
抗炎活性
抗菌应用
神经保护潜力
光动力疗法 (PDT)
有机电子学
分子探针和成像剂
化学生物学和药物化学
属性
IUPAC Name |
N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-N-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17-15-18(2)28(26-17)22-14-13-21(24-25-22)23(29)27(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISSCXYUMZSCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
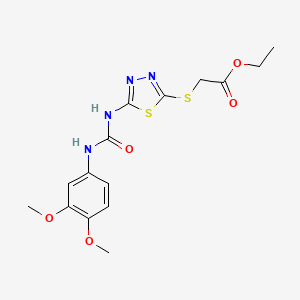
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
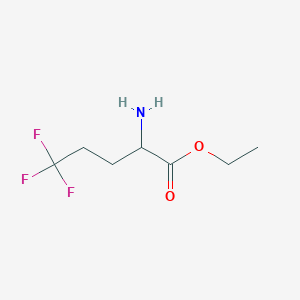
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
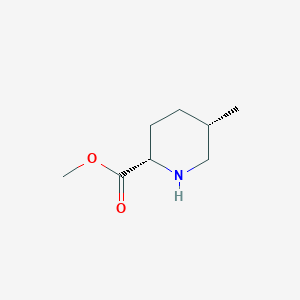
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
